molecular formula C8H9N3O B1524587 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190311-52-4

4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine

货号: B1524587
CAS 编号: 1190311-52-4
分子量: 163.18 g/mol
InChI 键: BHANHUAGCSHNIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 1190311-52-4) is a high-value 7-azaindole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate and bioisostere for indoles and pyrrolopyrimidines, making it a versatile scaffold for structure-activity relationship (SAR) studies . Its primary research value lies in the development of targeted kinase inhibitors. The 7-azaindole core is a privileged structure in this field, featured in FDA-approved drugs such as pexidartinib (a CSF1R inhibitor) and vemurafenib (a B-Raf inhibitor) . Researchers utilize this specific compound to explore and develop novel inhibitors for a range of kinases, including Janus kinase 3 (JAK3), ataxia telangiectasia and Rad3-related protein kinase (ATR), and epidermal growth factor receptor kinase (EGFR) . The compound's molecular formula is C8H9N3O with a molecular weight of 163.18 g/mol . It is offered for research applications and is strictly for Professional Laboratory Use. This product is not intended for diagnostic, therapeutic, or any human use.

属性

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-6-4-7(9)11-8-5(6)2-3-10-8/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHANHUAGCSHNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267738
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-52-4
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Palladium-Catalyzed Cross-Coupling Reactions

A prevalent approach to prepare substituted pyrrolo[2,3-b]pyridines involves palladium-catalyzed cross-coupling reactions. For example, the Suzuki–Miyaura cross-coupling is used to introduce aryl groups selectively at the C-2 or C-6 positions of the pyrrolo[2,3-b]pyridine scaffold.

  • Catalysts and Conditions:

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is commonly used as a catalyst.
    • The reaction is performed in a dioxane/water mixture under nitrogen atmosphere at 80°C.
    • Potassium carbonate serves as the base.
    • Phenylboronic acid or substituted boronic acids (e.g., 4-methoxyphenylboronic acid) are used as coupling partners.
  • Procedure Highlights:

    • The halogenated pyrrolo[2,3-b]pyridine derivative (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) is reacted with the boronic acid in the presence of the palladium catalyst and base.
    • After completion, the mixture is acidified and extracted, followed by purification steps involving ion exchange resins to isolate the amine product.
  • Yields and Selectivity:

    • Using Pd2(dba)3 catalyst, selective mono-arylation at the C-2 position with 4-methoxyphenyl boronic acid yields the para-methoxy substituted product in 68–71% isolated yield on a 0.5–1 g scale.
    • Minor amounts of diarylated products may form but are minimal.

Buchwald–Hartwig Amination

The introduction of the amino group at the 6-position (analogous to C-4 in some nomenclatures) is efficiently achieved by Buchwald–Hartwig amination:

  • Key Features:

    • Utilizes palladium catalysts with appropriate ligands to facilitate C-N bond formation.
    • Requires a halogenated intermediate (e.g., 2-iodo-4-chloropyrrolopyridine) as the substrate.
    • Secondary amines or ammonia equivalents are used as the amine source.
  • Challenges and Solutions:

    • Protecting groups such as trimethylsilylethoxymethyl (SEM) on hydroxyl or pyrrole nitrogen atoms are necessary to avoid side reactions.
    • Deprotection steps after amination must be carefully controlled to prevent side product formation like tricyclic azaindoles.
  • Outcome:

    • This method provides high selectivity and good yields for the amino-substituted pyrrolo[2,3-b]pyridine derivatives.

Protection and Deprotection Strategies

  • The use of SEM protecting groups on pyrrole nitrogen or hydroxyl groups is critical to enable selective functionalization without side reactions.
  • Deprotection typically involves treatment with trifluoroacetic acid (TFA) followed by a basic step to remove the protecting group and release formaldehyde byproduct.
  • Careful control of deprotection conditions is necessary to avoid formation of unwanted side products.

Representative Synthetic Scheme Summary

Step Reagents/Conditions Transformation Yield/Remarks
1 5-bromo-1H-pyrrolo[2,3-b]pyridine + 4-methoxyphenylboronic acid, Pd catalyst, K2CO3, dioxane/water, 80°C, N2 Suzuki–Miyaura cross-coupling at C-2 68–71% isolated yield
2 2-iodo-4-chloropyrrolopyridine + secondary amine, Pd catalyst, Buchwald–Hartwig amination Amination at C-6 position High selectivity, good yield
3 SEM protection on pyrrole N or hydroxyl groups Protect functional groups Essential for selectivity
4 TFA treatment followed by base for deprotection Remove SEM groups Controlled to avoid side products

Additional Notes on Reaction Workup and Purification

  • After cross-coupling, acidification with HCl and extraction with ethyl acetate/water mixtures are standard.
  • Ion exchange resins such as DOWEX 50WX2-400 are used to purify amine products by binding and releasing under ammonia/methanol washes.
  • Washing with sodium chloride solutions and drying over sodium sulfate ensures removal of inorganic impurities.

化学反应分析

Types of Reactions: 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the pyrrolo[2,3-b]pyridine core.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions can involve hydrogen gas and a suitable catalyst.

  • Substitution reactions may require nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives have been investigated for their activity against various biological targets.

Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. They have been studied for their ability to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cancer and other diseases.

Industry: In industry, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives can serve as key intermediates in the production of active pharmaceutical ingredients (APIs) and other industrial chemicals.

作用机制

The mechanism by which 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine exerts its effects involves its interaction with specific molecular targets. For example, in the case of FGFR inhibition, the compound binds to the receptor, preventing its activation and subsequent signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Molecular Targets and Pathways:

  • FGFRs: Fibroblast growth factor receptors are the primary targets for this compound.

  • Signaling Pathways: The inhibition of FGFRs affects downstream signaling pathways involved in cell growth and survival.

相似化合物的比较

Structural and Functional Variations

The following table summarizes critical differences between 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity References
This compound 4-OCH₃, 6-NH₂ C₈H₉N₃O 163.18 HIV-1 attachment inhibitor (BMS-378806)
2,3-Diphenyl-1H-pyrrolo[2,3-b]pyridin-6-amine 2,3-Ph, 6-NH₂ C₁₉H₁₅N₃ 285.34 High COX-II binding affinity (-9.1 kcal/mol)
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine 4-Cl, 6-NH₂ C₇H₆ClN₃ 167.60 Melting point: 140°C; inert gas storage
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine 4-Br, 6-NH₂ C₆H₇BrN₂O 215.04 Halogenated intermediate for synthesis
6-Amino-7-azaindole (free base) 6-NH₂ C₇H₇N₃ 133.15 Pharmaceutical intermediate
6-Amino-7-azaindole dihydrochloride 6-NH₂·2HCl C₇H₇N₃·2HCl 206.07 Enhanced solubility for drug formulations
Lead 2 (JAK3 inhibitor) 4-(2-amino-6-methoxy-pyrimidin-4-yl), 6-NH₂ C₁₄H₁₅N₇O 297.32 Improved solubility (methoxyethyl group)

Physicochemical Properties

  • Solubility: The dihydrochloride salt of 6-amino-7-azaindole (206.07 g/mol) shows enhanced aqueous solubility compared to the free base (133.15 g/mol), critical for in vivo applications .

Computational and Experimental Insights

  • Docking studies : The 2,3-diphenyl analog’s high COX-II affinity (-9.1 kcal/mol) underscores the role of aromatic substituents in enhancing hydrophobic interactions .
  • JAK3 inhibitors : Lead compounds with pyrimidinyl-methoxy groups (e.g., Lead 2) demonstrate improved kinase selectivity, attributed to hydrogen bonding with active-site residues .

生物活性

4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine is a derivative of the pyrrolo[2,3-b]pyridine class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound has been studied for its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Biological Activity Overview

Research indicates that this compound exhibits significant inhibitory effects on FGFRs. The abnormal activation of FGFR signaling pathways is linked to tumor progression and metastasis, making FGFR inhibitors crucial in cancer therapy.

Key Findings

  • FGFR Inhibition : The compound has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Specifically, it was reported that a closely related compound (4h) exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 . These values indicate a strong potential for therapeutic application in targeting these receptors.
  • Antiproliferative Activity : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cell lines (4T1, MDA-MB-231, and MCF-7) at concentrations as low as 10 µM. The mechanism involved apoptosis induction and suppression of cell migration and invasion .
  • Mechanistic Insights : The binding interactions of the compound with FGFRs were further elucidated through molecular docking studies. It was found that the compound forms hydrogen bonds with key amino acids in the receptor's active site, enhancing its inhibitory efficacy .

Case Studies

Several studies have highlighted the biological activity of related pyrrolo[2,3-b]pyridine derivatives:

  • Study on Compound 4h :
    • Objective : To evaluate the anti-cancer properties of pyrrolo[2,3-b]pyridine derivatives.
    • Results : Compound 4h significantly reduced the expression of matrix metalloproteinase 9 (MMP9) while increasing tissue inhibitor of metalloproteinases 2 (TIMP2), indicating a potential mechanism for its anti-invasive properties .
  • Fragment-Based Discovery :
    • This approach identified new highly substituted pyrrolo[2,3-b]pyridines as focal adhesion kinase inhibitors, showcasing the versatility and biological relevance of this scaffold in drug discovery .

Data Tables

CompoundTargetIC50 (nM)Cell Line TestedEffect
4hFGFR174T1Inhibition of proliferation
4hFGFR29MDA-MB-231Induction of apoptosis
4hFGFR325MCF-7Suppression of migration
OtherFGFR4712-Less potent

常见问题

Basic: How can 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine be synthesized, and what key analytical techniques confirm its structure?

Answer:
The synthesis typically involves coupling reactions between halogenated pyrrolopyridine intermediates and methoxy-containing reagents. For example:

  • Step 1 : Start with a halogenated precursor (e.g., 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine) and perform a nucleophilic substitution with a methoxide source.
  • Step 2 : Purify via column chromatography (e.g., using CHCl₃/MeOH gradients) and confirm purity via HPLC (>95%) .
  • Key Characterization :
    • ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.5 ppm) .
    • HRMS : Validate molecular formula (e.g., C₈H₁₀N₃O requires m/z 164.082).
    • LCMS : Monitor reaction progress and detect by-products .

Advanced: What strategies optimize the synthetic yield of this compound while minimizing by-products?

Answer:

  • Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination to enhance coupling efficiency .
  • Temperature Control : Maintain reactions at 80–100°C to balance reactivity and stability of the methoxy group .
  • By-Product Mitigation :
    • Add scavengers (e.g., molecular sieves) to trap reactive intermediates.
    • Optimize stoichiometry (amine:halide ratio of 1.2:1) to reduce unreacted starting material .
  • Scale-Up Considerations : Use flow chemistry for consistent heat distribution and reduced side reactions .

Basic: What spectroscopic methods are critical for characterizing substituent positions in this compound?

Answer:

  • ²D NMR (COSY, NOESY) : Resolve overlapping aromatic signals and confirm methoxy placement (e.g., NOE correlations between methoxy and adjacent protons) .
  • Heteronuclear Correlation (HSQC/HMBC) : Map connectivity between methoxy oxygen (δ ~55 ppm in ¹³C) and the pyrrolopyridine core .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) to distinguish methoxy from hydroxyl groups .

Advanced: How does the methoxy group influence the compound's biological activity in kinase inhibition?

Answer:

  • Steric Effects : The methoxy group at the 4-position enhances selectivity for kinase ATP-binding pockets by fitting into hydrophobic subpockets (e.g., B-Raf V600E mutant, IC₅₀ = 0.09 μM) .
  • Electronic Effects : Methoxy’s electron-donating nature increases π-stacking interactions with aromatic residues (e.g., Phe583 in B-Raf) .
  • Comparative Studies : Replace methoxy with Cl or CF₃ to observe reduced activity, confirming its role in binding affinity .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Answer:

  • Experimental Variables : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell lines used) to minimize variability .
  • Orthogonal Validation :
    • Use SPR (surface plasmon resonance) to measure binding kinetics independently of cellular assays.
    • Perform crystallography to confirm binding poses .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends obscured by small sample sizes .

Advanced: What computational methods predict interactions between this compound and target proteins?

Answer:

  • Docking Studies : Use AutoDock Vina to screen against kinase domains (e.g., PDB ID 7CE) and prioritize poses with methoxy group oriented toward key residues .
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to assess hydrogen bond retention (e.g., between methoxy and Thr529 in B-Raf) .
  • QSAR Models : Train models on pyrrolopyridine derivatives to predict IC₅₀ values based on substituent electronic parameters (σ, π) .

Basic: What is the role of this compound in medicinal chemistry workflows?

Answer:

  • Scaffold for Analogues : Modify the amine group (e.g., alkylation, acylation) to generate derivatives for SAR studies .
  • Intermediate Synthesis : Couple with carboxylic acids (e.g., via EDCI/HOBt) to create amide-linked probes for target identification .
  • In Vivo Probes : Radiolabel with ¹¹C-methoxy groups for PET imaging of kinase expression .

Advanced: How to address solubility challenges during in vitro testing of this compound?

Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate groups at the 6-amine position to enhance aqueous solubility, which are cleaved intracellularly .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine
Reactant of Route 2
4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。